4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring multiple fluorinated substituents, including a 4-fluorobenzyl group, a [4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl moiety, and a 5-(trifluoromethyl) group. The triazole core is a heterocyclic scaffold known for its stability and versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions . The fluorinated substituents enhance lipophilicity, metabolic stability, and electronic effects, making this compound a candidate for therapeutic applications (e.g., antimicrobial or antifungal agents) .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[[4-fluoro-3-(trifluoromethyl)phenyl]methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F8N3S/c19-12-4-1-10(2-5-12)8-29-15(18(24,25)26)27-28-16(29)30-9-11-3-6-14(20)13(7-11)17(21,22)23/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNSKSMSWIVYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NN=C2SCC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F8N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of various fluorinated benzyl derivatives with triazole moieties. The presence of multiple fluorine atoms enhances lipophilicity and biological activity, making these compounds attractive candidates for further study.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
- In vitro studies : The compound was evaluated against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM, highlighting its potential as an antibacterial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 mM |
| Escherichia coli | 1 mM |
Anti-inflammatory Activity
Triazole derivatives are also known for their anti-inflammatory effects. The compound was assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
- IC50 Values : The compound exhibited IC50 values against COX-1 and COX-2 enzymes of 26.04 μM and 31.4 μM respectively, indicating moderate inhibitory activity compared to standard drugs like diclofenac .
| Enzyme | IC50 (μM) | Standard (Diclofenac) |
|---|---|---|
| COX-1 | 26.04 | 6.74 |
| COX-2 | 31.4 | 1.10 |
The mechanism by which this compound exerts its biological effects appears to involve the modulation of inflammatory pathways and bacterial cell wall synthesis. The presence of trifluoromethyl groups is believed to enhance binding affinity to target enzymes and receptors, thus amplifying its pharmacological effects.
Case Studies
Several case studies have investigated the efficacy of triazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that treatment with a related triazole derivative resulted in a significant reduction in infection rates compared to traditional antibiotics.
- Anti-inflammatory Clinical Trial : Patients suffering from chronic inflammatory conditions were treated with a triazole-based therapy, leading to marked improvements in symptoms and reduced reliance on corticosteroids.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogues and Substituent Effects :
3-(4-Chlorophenyl)-4-(4-Methylphenyl)-5-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-4H-1,2,4-Triazole () Substituents: Chlorophenyl, methylphenyl, trifluoromethylbenzyl sulfanyl. The trifluoromethyl group in both compounds enhances electron-withdrawing effects, stabilizing the triazole ring .
5-(4-Cyclopropyl-5-((3-Fluorobenzyl)Sulfonyl)-4H-1,2,4-Triazol-3-yl)-4-Methyl-1,2,3-Thiadiazole ()
- Substituents : Cyclopropyl, 3-fluorobenzylsulfonyl, methylthiadiazole.
- Comparison : The sulfonyl group in this analogue increases polarity compared to the sulfanyl group in the target compound, likely altering bioavailability. Both compounds exhibit antifungal activity, suggesting fluorinated triazoles broadly disrupt microbial membranes or enzymes .
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4, )
- Substituents : Chlorophenyl, fluorophenyl, methyltriazolyl.
- Comparison : Isostructural with halogen variations (Cl vs. F). Crystal packing differences arise due to halogen size, impacting melting points and solubility. Fluorine’s smaller van der Waals radius may enable tighter molecular packing .
Computational and Spectroscopic Data
- DFT Studies : For analogues like , frontier molecular orbital (FMO) analysis reveals electron-deficient triazole rings, enhancing electrophilic reactivity. The target compound’s trifluoromethyl groups may further lower LUMO energy, increasing susceptibility to nucleophilic attack .
- IR/NMR : Thione tautomers (e.g., ) show νC=S at ~1250 cm⁻¹ and lack νS–H bands, consistent with the target compound’s expected thione form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
